5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position by a 3,5-dimethoxyphenyl group and at the 2-position by an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 3,5-dimethoxyphenyl group, and the amine group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The oxadiazole ring might participate in electrophilic substitution reactions, while the amine group might undergo reactions typical of amines, such as acylation or alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring might confer stability and rigidity to the molecule, while the 3,5-dimethoxyphenyl and amine groups might influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
- The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives has been shown to yield compounds with significant in vitro inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Moreover, certain derivatives displayed potent anti-proliferative activity against a range of human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting the broad-spectrum antibacterial and anticancer potential of these compounds (L. H. Al-Wahaibi et al., 2021).
Synthesis Methodologies
- Novel methods for synthesizing fully substituted 1,3,4-oxadiazole derivatives have been developed, offering efficient approaches without the need for catalysts or activation. These methods provide alternative routes for creating 2,5-disubstituted 1,3,4-oxadiazole derivatives, demonstrating the chemical versatility and potential for further functionalization of these compounds (A. Ramazani & A. Rezaei, 2010).
Cholinesterase Inhibition
- Research on 5-Aryl-1,3,4-oxadiazoles has explored their potential as inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like dementia and myasthenia gravis. These studies found moderate dual inhibition, with some derivatives showing lower IC50 values against AChE than the established drug rivastigmine, indicating the potential of these compounds in treating neurodegenerative disorders (Václav Pflégr et al., 2022).
Anticancer Evaluation
- The design and synthesis of 1,3,4-oxadiazole derivatives with specific substituents have shown superior anticancer activity against human cancer cell lines. This underscores the therapeutic potential of these compounds in cancer treatment, particularly for breast cancer, through their structural optimization and targeted activity profiles (N. Polkam et al., 2021).
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it exhibits promising biological activities, such as antibacterial or anticancer activities, further studies could be conducted to optimize its activity and develop it into a potential therapeutic agent .
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDYIWQCBMYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.